3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide
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Overview
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines an isoxazole ring with an isochroman moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2,4-pentanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
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Attachment of the Isochroman Moiety: : The isochroman moiety can be introduced through a nucleophilic substitution reaction. Isochroman-3-ylmethyl chloride can be reacted with the isoxazole derivative in the presence of a base like potassium carbonate to form the desired intermediate.
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Formation of the Amide Bond: : The final step involves the formation of the amide bond. The intermediate is reacted with N-methylpropanamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted isoxazole or isochroman derivatives.
Scientific Research Applications
3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Isoxazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may be studied for its potential biological effects.
Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide depends on its specific biological target. In general, isoxazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethylisoxazol-4-yl)-N-(phenylmethyl)-N-methylpropanamide: Similar structure but with a phenylmethyl group instead of an isochroman moiety.
3-(3,5-dimethylisoxazol-4-yl)-N-(2-chlorobenzyl)-N-methylpropanamide: Contains a 2-chlorobenzyl group instead of an isochroman moiety.
3-(3,5-dimethylisoxazol-4-yl)-N-(4-methoxybenzyl)-N-methylpropanamide: Features a 4-methoxybenzyl group instead of an isochroman moiety.
Uniqueness
The uniqueness of 3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide lies in its combination of the isoxazole ring and the isochroman moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the isochroman moiety could enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13-18(14(2)24-20-13)8-9-19(22)21(3)11-17-10-15-6-4-5-7-16(15)12-23-17/h4-7,17H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCASSVMBBIAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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